N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoyl group, a tetrahydroquinoline moiety, and a tetrahydronaphthalene sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroquinoline intermediate, followed by the introduction of the benzoyl group through acylation. The final step involves the sulfonation of the tetrahydronaphthalene ring to form the sulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activity.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the production of specialty chemicals, materials science, and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzamide
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide
Uniqueness
Compared to similar compounds, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide stands out due to its unique combination of structural features. The presence of both the tetrahydroquinoline and tetrahydronaphthalene sulfonamide groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3S/c29-26(20-8-2-1-3-9-20)28-16-6-11-22-17-23(13-15-25(22)28)27-32(30,31)24-14-12-19-7-4-5-10-21(19)18-24/h1-3,8-9,12-15,17-18,27H,4-7,10-11,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNGNUHLSXCRTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC4=C(C=C3)N(CCC4)C(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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